5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)-
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Overview
Description
- Indole derivatives play a crucial role in various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic effects .
- The compound’s structure consists of an isoxazolone ring fused to an indole nucleus, with a phenyl group and a pyrrolidinylmethyl substituent.
5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)-: , belongs to the indole family of compounds.
Preparation Methods
Industrial Production: Information on industrial-scale production methods for this specific compound is limited, but it can be synthesized in the laboratory using established organic synthesis techniques.
Chemical Reactions Analysis
Reactions: 1H-indole-3-carbaldehyde can undergo various reactions, including C–C and C–N coupling reactions and reductions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, Grignard reagents, hydrazines, and metal catalysts are commonly used.
Major Products: The major products formed from these reactions include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Its derivatives may exhibit diverse biological activities due to the indole nucleus.
Industry: Limited information, but it could find applications in specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound is context-dependent, as it varies based on the specific derivatives and biological targets.
- It may interact with cellular receptors, enzymes, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as indole alkaloids and related structures, share similar features.
Uniqueness: The combination of the isoxazolone ring and the phenyl-pyrrolidinylmethyl substituent distinguishes it from other indole compounds.
Properties
CAS No. |
61194-88-5 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-phenyl-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H16N2O2/c17-14-12(10-16-8-4-5-9-16)13(15-18-14)11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10H2 |
InChI Key |
WOAHAMMGGSNYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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